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molecular formula C7H3ClN2O B168586 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE CAS No. 176433-46-8

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE

Cat. No. B168586
M. Wt: 166.56 g/mol
InChI Key: JMLGDNLEUWDYJI-UHFFFAOYSA-N
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Patent
US05708180

Procedure details

A mixture of 292 g (4 mol) of DMF and 102 g (0.887 mol) of crude, 80% pure, according to GC analysis, (remainder benzene) 2-cyano-but-2-enenitrile is added dropwise with stirring to 614 g (4 mol) of phosphorus oxychloride in the absence of moisture with ice-bath cooling at 20° to 25° C. in the course of 40 minutes. The mixture is then heated in the course of one hour to 95° to 100° C. and kept at this temperature for a further 24 hours. After cooling, the mixture is worked up in accordance with Example 1 (with respective doubling of the amounts of dichloromethane and water specified there). 24.2g (16.4% of theory) of 2-chloro-3-cyano-5-pyridinecarboxaldehyde are obtained as a crystalline product at a GC purity of 95.2%. Melting point 96° C. after recrystallization from cyclohexane.
Name
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
614 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C=O)C.[C:6]([C:8](=[CH:11][CH3:12])[C:9]#[N:10])#N.P(Cl)(Cl)(Cl)=[O:14].Cl[CH2:19][Cl:20]>O>[Cl:20][C:19]1[C:12]([C:1]#[N:2])=[CH:11][C:8]([CH:6]=[O:14])=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
292 g
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C#N)=CC
Step Three
Name
Quantity
614 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooling at 20° to 25° C. in the course of 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1C#N)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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